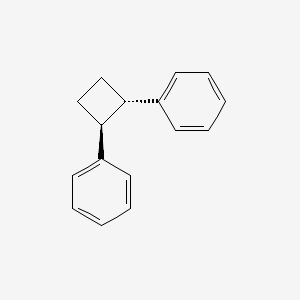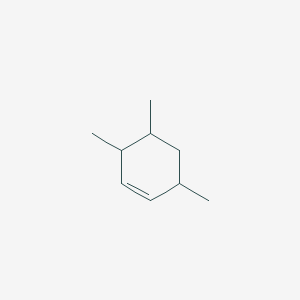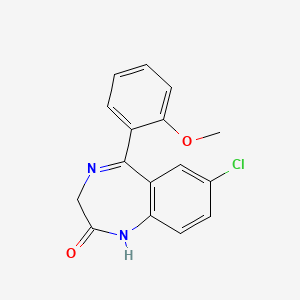![molecular formula C8H6N4O B13821785 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is a compound that features a cyano group and a pyridine ring. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of both the cyano and pyridine functionalities makes it a versatile molecule for synthetic and research purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide can be achieved through the reaction of pyridine-3-carbaldehyde with cyanoacetamide under basic conditions. The reaction typically involves the condensation of the aldehyde group with the cyanoacetamide, followed by cyclization to form the desired product. Common reagents used in this synthesis include sodium hydroxide or potassium carbonate as the base, and the reaction is often carried out in a solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyano group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, agrochemicals, and electronic materials
Wirkmechanismus
The mechanism of action of 1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, potentially affecting their function. These interactions can lead to the modulation of biological pathways and exert various effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyano-N-phenyl-p-toluenesulfonamide: Another compound with a cyano group, used as a cyanating agent.
Cyanoacetamide derivatives: Compounds with similar cyano and amide functionalities, used in heterocyclic synthesis
Uniqueness
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide is unique due to the presence of both the cyano and pyridine functionalities, which provide a combination of reactivity and potential bioactivity not commonly found in other compounds. This dual functionality allows for a wide range of chemical transformations and applications in various fields .
Eigenschaften
Molekularformel |
C8H6N4O |
|---|---|
Molekulargewicht |
174.16 g/mol |
IUPAC-Name |
1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide |
InChI |
InChI=1S/C8H6N4O/c9-4-8(13)12-11-6-7-2-1-3-10-5-7/h1-3,5-6H,(H,12,13)/b11-6+ |
InChI-Schlüssel |
FKSDHWHLYSJASL-IZZDOVSWSA-N |
Isomerische SMILES |
C1=CC(=CN=C1)/C=N/NC(=O)C#N |
Kanonische SMILES |
C1=CC(=CN=C1)C=NNC(=O)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Bis[2-[4-[N,N-di(p-toly)amino]phenyl]vinyl]benzene](/img/structure/B13821704.png)

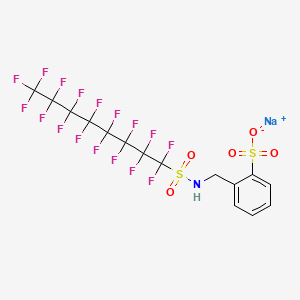
![Propan-2-yl {[3-cyano-4-phenyl-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}acetate](/img/structure/B13821712.png)
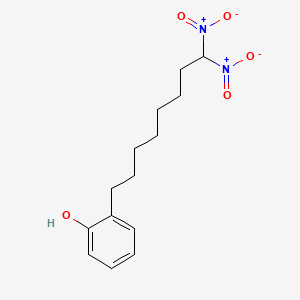
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B13821719.png)
![(5Z)-3-(4-methoxyphenyl)-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13821723.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821731.png)
